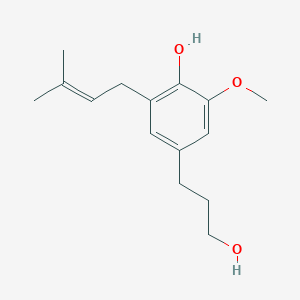

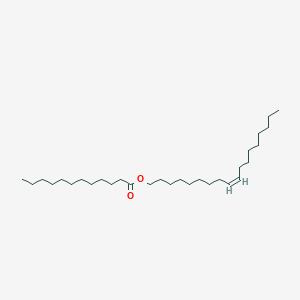

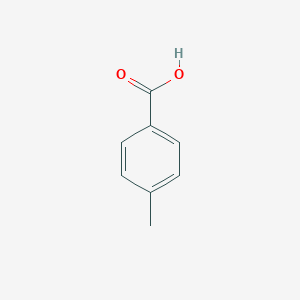

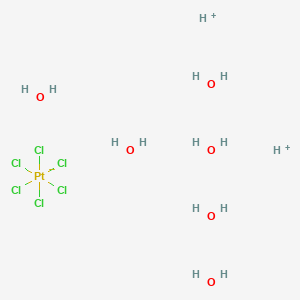

![molecular formula C20H28O2Si B107510 (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol CAS No. 120346-83-0](/img/structure/B107510.png)

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chiral molecule that is part of a class of compounds known for their potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis. For instance, the synthesis of related compounds involves the use of protective groups and the formation of intermediates that are key in the development of complex organic molecules .

Synthesis Analysis

The synthesis of related silyl ether compounds typically involves the protection of alcohol groups and the subsequent introduction of the silyl group. In the case of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, a 1,3-dipolar cycloaddition is employed, which is a common strategy in the synthesis of nitrogen-containing heterocycles . Similarly, the synthesis of 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone involves the use of (S)-(-)-ethyl lactate as a reactant, leading to an intermediate silyl ether before obtaining the final ketone product . These methods highlight the importance of chiral starting materials and protective group strategies in the synthesis of complex silyl ethers.

Molecular Structure Analysis

The molecular structure of silyl ether compounds is characterized by the presence of a silicon atom bonded to an oxygen atom, which is part of an alcohol group. The silicon atom is typically further substituted with organic groups, such as tert-butyl and diphenyl groups, which can influence the reactivity and stability of the molecule. The stereochemistry of the molecule, indicated by the (2S) configuration, is crucial for its potential applications in asymmetric synthesis. The structure of these compounds can be elucidated using analytical and spectroscopic techniques, as described for the anthracene-tagged isoxazole derivative .

Chemical Reactions Analysis

Silyl ethers like (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol can undergo a variety of chemical reactions. These reactions may include replacement reactions, where the silyl group is exchanged with another group, or the silyl group may be removed to unmask a reactive alcohol group. The presence of the silyl group can also protect the alcohol during other transformations, such as oxidation or reduction reactions. The specific reactivity of these compounds would depend on the substituents attached to the silicon atom and the overall molecular context .

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl ethers are influenced by their molecular structure. The tert-butyl and diphenyl groups attached to the silicon atom can impart steric bulk, affecting the compound's solubility and boiling point. The silyl group can also enhance the stability of the molecule towards certain conditions, such as acidic or basic environments. The enantiomeric purity of such compounds is often crucial, especially in the context of pharmaceutical synthesis, and can be assessed using various assay methods . The use of drying agents like chlorotrimethylsilane and solvents like tetrahydrofuran is common in the synthesis and handling of these compounds, as they are sensitive to moisture and require anhydrous conditions .

科学的研究の応用

Applications in Environmental Science

Biodegradation and Environmental Fate of Ether Oxygenates : Studies on ether oxygenates like ethyl tert-butyl ether (ETBE) have focused on their biodegradation and fate in soil and groundwater. This research is crucial for understanding how such compounds, potentially including related tert-butyl silyl ethers, behave in environmental contexts, including their microbial degradation pathways and the impact on groundwater pollution (Thornton et al., 2020).

Environmental Toxicology

Environmental Behavior and Fate of Methyl tert‐butyl ether (MTBE) : Similar studies have been conducted on MTBE, focusing on its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. These characteristics make MTBE a persistent pollutant, providing insights into the environmental challenges posed by such compounds (Squillace et al., 1997).

Applications in Chemical Engineering

Polymer Membranes for Fuel Additive Purification : Research on the separation of methanol/methyl tert-butyl ether (MTBE) mixtures via pervaporation demonstrates the utility of polymer membranes in the purification of fuel additives. This area of study could potentially be relevant to the separation and purification processes involving similar organosilicon compounds (Pulyalina et al., 2020).

Green Chemistry and Catalysis

Organic Catalysis and Drug Design : The study of organodiselenides, focusing on their reactivity and application in organic catalysis and as mimics of glutathione peroxidase, illustrates the broader potential of organosilicon compounds in catalysis and medicinal chemistry. These insights could guide future research into the catalytic and bioactive properties of compounds like "(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol" (Dalla Tiezza et al., 2019).

将来の方向性

特性

IUPAC Name |

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZUJVWXCWFVAK-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

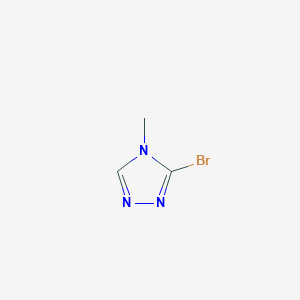

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)